HSD17B13-IN-55 IC₅₀ Value Relative to Class Potency Baseline
HSD17B13-IN-55 exhibits an IC₅₀ of ≤0.1 μM for inhibition of HSD17B13 using estradiol as substrate . This potency is representative of the dichlorophenol chemotype series disclosed in WO2022103960 [1]. For class-level context, BI-3231, a well-characterized chemical probe inhibitor, has a reported IC₅₀ of 1 nM against human HSD17B13 [2], representing a ~100-fold greater potency in the same enzymatic assay format. HSD17B13-IN-55 therefore occupies a distinct tier within the HSD17B13 inhibitor potency spectrum.
| Evidence Dimension | HSD17B13 Enzymatic Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | ≤0.1 μM (≤100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM |
| Quantified Difference | BI-3231 is approximately 100-fold more potent than HSD17B13-IN-55 |
| Conditions | Enzymatic assay using estradiol as substrate; recombinant human HSD17B13 |
Why This Matters
Potency tier positioning informs assay design; HSD17B13-IN-55 may be appropriate for studies requiring moderate inhibition or where supraphysiological suppression is not the experimental objective.
- [1] Anandan SK, et al. Dichlorophenol HSD17B13 inhibitors and uses thereof. WO2022103960. Inipharm, Inc. 2023. View Source
- [2] Thamm S, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231. J Med Chem. 2023. View Source
